molecular formula C13H19NO B13223659 1-(2,3-Dihydro-1-benzofuran-5-yl)-3-methylbutan-1-amine

1-(2,3-Dihydro-1-benzofuran-5-yl)-3-methylbutan-1-amine

Katalognummer: B13223659
Molekulargewicht: 205.30 g/mol
InChI-Schlüssel: YIBNRBCAEHZDTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-Dihydro-1-benzofuran-5-yl)-3-methylbutan-1-amine is a compound that belongs to the class of benzofuran derivatives.

Vorbereitungsmethoden

The synthesis of 1-(2,3-Dihydro-1-benzofuran-5-yl)-3-methylbutan-1-amine typically involves several stepsThe reaction conditions often involve the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

1-(2,3-Dihydro-1-benzofuran-5-yl)-3-methylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-(2,3-Dihydro-1-benzofuran-5-yl)-3-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

1-(2,3-Dihydro-1-benzofuran-5-yl)-3-methylbutan-1-amine can be compared with other benzofuran derivatives such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities and applications.

Eigenschaften

Molekularformel

C13H19NO

Molekulargewicht

205.30 g/mol

IUPAC-Name

1-(2,3-dihydro-1-benzofuran-5-yl)-3-methylbutan-1-amine

InChI

InChI=1S/C13H19NO/c1-9(2)7-12(14)10-3-4-13-11(8-10)5-6-15-13/h3-4,8-9,12H,5-7,14H2,1-2H3

InChI-Schlüssel

YIBNRBCAEHZDTJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(C1=CC2=C(C=C1)OCC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.